molecular formula C22H26ClN7O3 B1245332 4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one

4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one

Cat. No. B1245332
M. Wt: 471.9 g/mol
InChI Key: OYOSXTKSOATNNB-VYYCAZPPSA-N
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Description

ZM 253270 is a synthetic organic compound known for its role as a nonpeptide neurokinin A receptor antagonist . It has been studied extensively for its potential therapeutic applications, particularly in the field of pharmacology.

Chemical Reactions Analysis

ZM 253270 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reference compound in studies involving neurokinin A receptor antagonists.

    Biology: It is used to study the role of neurokinin A receptors in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of conditions involving neurokinin A receptors, such as certain types of pain and inflammation.

    Industry: It may be used in the development of new pharmaceuticals targeting neurokinin A receptors.

Mechanism of Action

ZM 253270 exerts its effects by antagonizing neurokinin A receptors . This means it binds to these receptors and prevents neurokinin A from exerting its effects. The molecular targets and pathways involved include the neurokinin A receptor signaling pathways, which play a role in various physiological processes such as pain perception and inflammation.

Comparison with Similar Compounds

ZM 253270 is unique in its specific antagonistic activity towards neurokinin A receptors. Similar compounds include other neurokinin receptor antagonists, such as:

    Aprepitant: Used to prevent chemotherapy-induced nausea and vomiting.

    Fosaprepitant: A prodrug of aprepitant with similar applications.

    Netupitant: Another neurokinin receptor antagonist used in combination with palonosetron for the prevention of nausea and vomiting.

These compounds share similar mechanisms of action but differ in their specific receptor targets and therapeutic applications.

properties

Molecular Formula

C22H26ClN7O3

Molecular Weight

471.9 g/mol

IUPAC Name

4-(4-chloroanilino)-2-[4-[(2Z)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C22H26ClN7O3/c1-13(2)30-12-17-18(21(30)32)25-22(26-19(17)24-16-6-4-15(23)5-7-16)29-10-8-28(9-11-29)20(31)14(3)27-33/h4-7,13,33H,8-12H2,1-3H3,(H,24,25,26)/b27-14-

InChI Key

OYOSXTKSOATNNB-VYYCAZPPSA-N

Isomeric SMILES

CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)/C(=N\O)/C

Canonical SMILES

CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C(=NO)C

synonyms

4-((4-chlorophenyl)amino)-5,6-dihydro-2-(4-(2-(hydroxyimino)-1-oxopropyl)-1-piperazinyl)-6-(1-methylethyl)-7H-pyrrolo(3,4-d)pyrimidin-7-one
ZM 253,270
ZM 253270
ZM-253,270
ZM-253270
ZM253,270
ZM253270

Origin of Product

United States

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